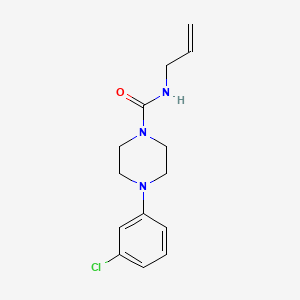
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a piperazine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, which has led to its investigation as a potential treatment for various neurological disorders.
Mecanismo De Acción
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide is believed to exert its therapeutic effects through its modulation of neurotransmitter activity in the brain. Specifically, 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of serotonin activity. 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and physiological effects:
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. These effects include the modulation of neurotransmitter activity, as well as changes in the expression of certain genes and proteins that are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in lab experiments is its ability to selectively modulate the activity of certain neurotransmitter systems, which can help researchers to better understand the role of these systems in the regulation of mood and behavior. However, one limitation of using 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide. One area of interest is the development of more selective compounds that can target specific neurotransmitter systems in the brain. Another area of interest is the investigation of 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide's potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the safety and toxicity of 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, particularly in the context of long-term use.
Métodos De Síntesis
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide can be synthesized through a multistep process starting with the reaction of 3-chlorobenzonitrile with propargylamine to form 3-chlorophenylpropargylamine. This compound is then reacted with piperazine to form 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-2-6-16-14(19)18-9-7-17(8-10-18)13-5-3-4-12(15)11-13/h2-5,11H,1,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVDXGMZQSGGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)